Gastrin-Releasing Peptide, human

GPCR pharmacology Receptor binding affinity Bombesin receptor family

Human Gastrin-Releasing Peptide (GRP) is the native 27-amino acid endogenous agonist for the human GRPR/BB2 receptor. Unlike amphibian bombesin (~4-fold affinity difference) or truncated fragments (neuromedin C), only full-length human GRP delivers authentic human receptor pharmacology. Critical for competitive binding assays (Ki ~5.6 nM at huGRPR), Gαq signaling studies (EC₅₀ ~14 nM), and translational cancer research—rodent vs. human receptor pharmacophores show no significant correlation (r=0.131). Procure human GRP to eliminate species-mismatch errors and ensure reproducible, translatable data.

Molecular Formula C130H204N38O31S2
Molecular Weight 2859.4 g/mol
CAS No. 93755-85-2
Cat. No. B549432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGastrin-Releasing Peptide, human
CAS93755-85-2
SynonymsPKC ζ pseudosubstrate
Molecular FormulaC130H204N38O31S2
Molecular Weight2859.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N
InChIInChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139)
InChIKeyPUBCCFNQJQKCNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

Gastrin-Releasing Peptide, human (CAS 93755-85-2): Scientific Procurement and Differentiation Guide


Gastrin-Releasing Peptide, human (human GRP) is a 27-amino acid mammalian bombesin-like peptide (sequence: VPLPAGGGTVLTKMYPRGNHWAVGHLM-NH₂) with molecular formula C₁₃₀H₂₀₄N₃₈O₃₁S₂ and molecular weight 2859.38 g/mol [1]. Human GRP serves as the endogenous agonist for the gastrin-releasing peptide receptor (GRPR/BB2 receptor), a Gαq-coupled GPCR that mediates diverse physiological processes including gastrointestinal hormone secretion, smooth muscle contraction, neuronal signaling, and cellular proliferation [2]. As a research tool, human GRP is the native, species-appropriate ligand for studies requiring authentic human GRPR pharmacology .

Why Gastrin-Releasing Peptide, human Cannot Be Interchanged with Generic Bombesin Peptide Analogs


Substitution of human GRP with superficially similar bombesin family peptides introduces confounding variables that undermine experimental reproducibility and translational validity. The mammalian bombesin receptor family comprises three GPCRs (GRPR, NMBR, and BRS-3) with distinct ligand selectivity profiles [1]. Peptides such as bombesin (amphibian), neuromedin B, and neuromedin C (GRP-10/GRP₁₈₋₂₇) exhibit markedly different receptor binding affinities and activation potencies compared to full-length human GRP [2]. Critically, human and rodent GRP receptor pharmacophores differ substantially (r=0.131, p=0.54), meaning potency data generated with non-human receptors cannot be reliably extrapolated to human systems [3]. Consequently, using a non-human analog or truncated fragment introduces receptor selectivity artifacts, species-mismatch errors, and functional response discrepancies that compromise the interpretability of receptor pharmacology, signaling pathway analysis, and translational studies. The evidence below quantifies precisely where human GRP provides differentiation that is meaningful for scientific selection.

Quantitative Differentiation Evidence for Gastrin-Releasing Peptide, human Procurement Decisions


Human GRP vs. Bombesin: Differential Affinity at Human GRPR

In cells stably expressing the cloned human GRP receptor (huGRPR), bombesin demonstrates approximately 4-fold higher binding affinity compared to human GRP, as measured by competitive radioligand displacement assays [1]. This affinity difference indicates that bombesin is not pharmacologically equivalent to the native human ligand and may produce quantitatively distinct receptor occupancy and downstream signaling responses at equivalent concentrations.

GPCR pharmacology Receptor binding affinity Bombesin receptor family

Human GRP vs. Neuromedin B: High Receptor Selectivity Contrast

Human GRP and neuromedin B (NMB) exhibit reciprocal, high-selectivity binding profiles at their cognate human receptors. At huGRPR, bombesin and GRP show high affinity, whereas NMB is approximately 300-fold weaker [1]. Conversely, at huNMBR, NMB shows high affinity while GRP is approximately 600-fold weaker [1]. This reciprocal selectivity is reinforced by antagonist studies showing >3,000-fold selectivity of GRPR-preferring peptide antagonists for GRPR over NMBR [2].

Receptor selectivity NMBR GRPR Off-target pharmacology

Human GRP vs. Neuromedin C (GRP-10/GRP₁₈₋₂₇): Rank Order of Potency

Neuromedin C (NMC, also known as GRP-10 or GRP₁₈₋₂₇) is a C-terminal decapeptide fragment of human GRP that retains agonist activity at GRPR. However, endogenous agonist rank potency at the BB2 receptor (GRPR) follows the order: full-length GRP > neuromedin C [1]. Although NMC can serve as a GRPR agonist, its reduced potency relative to the native 27-amino acid peptide means that concentration-response relationships differ meaningfully, and NMC may exhibit altered downstream signaling bias due to truncated receptor interaction interfaces.

Peptide fragment Structure-activity relationship GRPR agonist potency

Species-Specific Pharmacology: Human GRPR vs. Rat GRPR Correlation Failure

A comprehensive comparative analysis of 24 natural and synthetic bombesin-related agonists revealed no statistically significant correlation between ligand affinities for human GRP receptors and rat GRP receptors (r=0.131, p=0.54) [1]. This stands in marked contrast to NMB receptor pharmacology, where human and rat NMB receptor affinities correlate strongly (r=0.71, p<0.0001) [1]. The finding demonstrates that the human GRP receptor pharmacophore differs fundamentally from its rodent counterpart.

Species selectivity Translational pharmacology Human vs. rodent receptor

Human GRP Functional Coupling: Selective Gαq Activation Confirmed

Human GRP-activated GRPR demonstrates selective functional coupling to Gαq, with no detectable coupling to pertussis toxin-sensitive Gαi/o or retinal-specific Gαt [1]. In an in situ reconstitution assay using urea-extracted membranes from GRPR-expressing mouse fibroblasts, GRP stimulated GTPγS binding with an EC₅₀ of 3.5 nM [1]. The rank order of agonist potency at GRPR follows: bombesin ≥ GRP ≫ neuromedin B [1].

G protein coupling Signal transduction GRPR functional selectivity

Human GRP vs. Neuromedin B: Functional Signaling Potency at Human Receptors

In cells expressing the cloned human GRP receptor, human GRP stimulates phospholipase C activity and increases cellular [³H]inositol phosphate levels with an EC₅₀ of 13.6 ± 1.3 nM [1]. In parallel, NMB acting at human NMBR-expressing cells produces a similar functional potency (EC₅₀ = 9.3 ± 1.4 nM) but is a weak agonist at huGRPR [1]. Neither receptor subtype, when stimulated with its cognate agonist, increases cAMP levels [1].

Phospholipase C Inositol phosphate Functional potency

Validated Research Applications for Gastrin-Releasing Peptide, human Based on Quantitative Differentiation Evidence


Human GRPR Pharmacology and Receptor Binding Studies Requiring Native Human Ligand

For competitive radioligand binding assays, receptor internalization studies, or pharmacological characterization of human GRPR, human GRP is the appropriate endogenous reference ligand. As demonstrated in Section 3, bombesin exhibits ~4-fold higher binding affinity at huGRPR (Ki = 1.4 nM vs. GRP-derived ~5.6 nM) [1], while neuromedin B is ~300-fold weaker at huGRPR [2]. Use of human GRP ensures that binding measurements reflect authentic human receptor pharmacology rather than amphibian or heterologous ligand interactions. This is essential for accurate determination of test compound Ki values and for structure-activity relationship studies targeting the human GRPR orthosteric binding pocket.

GRPR-Gαq Signal Transduction and Second Messenger Assays in Human Cell Systems

Human GRP is validated for studies examining GRPR-mediated phospholipase C activation and downstream Gαq signaling. As quantified in Section 3, human GRP stimulates [³H]inositol phosphate accumulation with EC₅₀ = 13.6 ± 1.3 nM in huGRPR-expressing cells [3], and GRPR functionally couples selectively to Gαq with no detectable Gαi/o or Gαt activation [4]. This established functional potency and pathway selectivity make human GRP the appropriate agonist for interrogating GRPR signaling mechanisms, screening putative GRPR modulators, or validating biosensor assays (e.g., calcium flux, IP1 accumulation) in human cellular contexts.

Human-Specific Translational Research and Tumor Biology Studies

For translational studies investigating GRPR biology in human cancer (e.g., prostate cancer, small-cell lung cancer, neuroblastoma), human GRP is essential. Section 3 evidence establishes that human and rat GRP receptor pharmacophores differ markedly, with no significant correlation between ligand affinities across species (r=0.131, p=0.54) [5]. This species divergence means that potency data from rodent GRP or rodent GRPR systems cannot be reliably translated to human biology. Researchers studying GRPR expression, function, or therapeutic targeting in human tumor models should procure human GRP to ensure species-appropriate pharmacology and translational relevance of their findings.

Reference Standard for GRPR Ligand Development and Screening Programs

Human GRP serves as the appropriate reference agonist and positive control for screening programs developing novel GRPR-targeted agents, including peptide agonists, antagonists, radioligands, or imaging probes. The quantitative differentiation evidence in Section 3 establishes human GRP's receptor selectivity profile (>3,000-fold selectivity for GRPR over NMBR for peptide ligands in the same class) [6], rank potency relative to fragments (GRP > neuromedin C) [7], and validated functional potency (EC₅₀ ~14 nM at huGRPR) [3]. These established parameters provide essential benchmarks for evaluating the potency, selectivity, and efficacy of candidate GRPR ligands, enabling meaningful comparisons across compound series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gastrin-Releasing Peptide, human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.